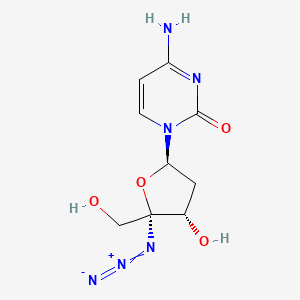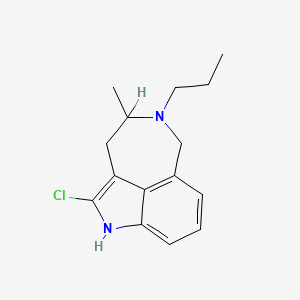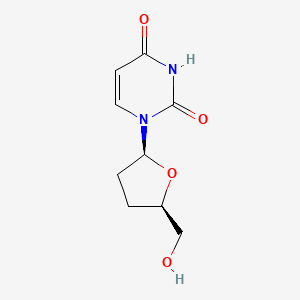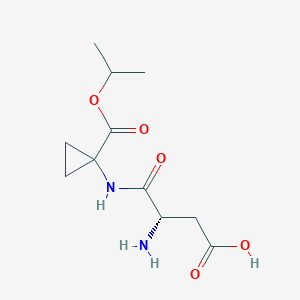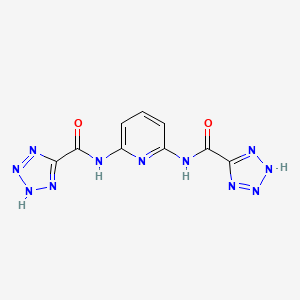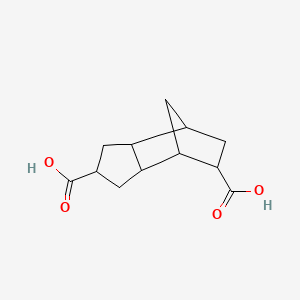
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- is a chemical compound with the molecular formula C_10H_16O_4 It is known for its unique structure, which includes a bicyclic framework with carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The resulting adduct is then subjected to hydrolysis to yield the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro-.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2), palladium on carbon (Pd/C)
Substitution: Alcohols, amines, and acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- Tricyclo[5.2.1.02,6]decane
- Tetrahydrodicyclopentadiene
Uniqueness
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- is unique due to the presence of carboxylic acid groups, which impart distinct reactivity and potential for derivatization. This sets it apart from other similar bicyclic compounds that may lack these functional groups.
Properties
CAS No. |
72120-58-2 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-4,8-dicarboxylic acid |
InChI |
InChI=1S/C12H16O4/c13-11(14)6-3-7-5-1-9(8(7)4-6)10(2-5)12(15)16/h5-10H,1-4H2,(H,13,14)(H,15,16) |
InChI Key |
RKLMSTQEVORNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2CC(C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


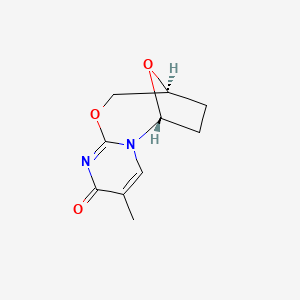
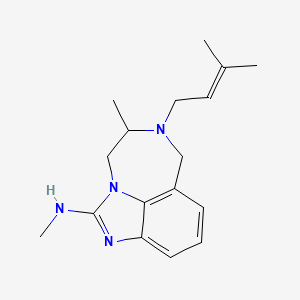
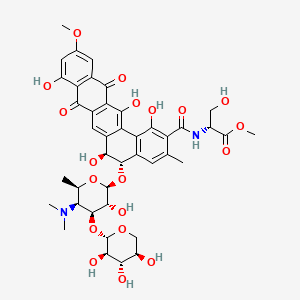
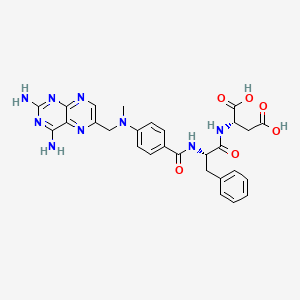

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)



